molecular formula C10H14ClNO B13470902 rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride CAS No. 2840015-89-4

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride

Cat. No.: B13470902
CAS No.: 2840015-89-4
M. Wt: 199.68 g/mol
InChI Key: MDCGBDXAKVLDLF-IYPAPVHQSA-N
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Description

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can introduce new functional groups to the phenyl ring.

Scientific Research Applications

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2840015-89-4

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3S,5S)-5-phenylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1

InChI Key

MDCGBDXAKVLDLF-IYPAPVHQSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C2=CC=CC=C2)O.Cl

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O.Cl

Origin of Product

United States

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